2-(Oxan-3-yl)pyrrolidine hydrochloride
CAS No.: 1803607-48-8
Cat. No.: VC3031883
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803607-48-8 |
---|---|
Molecular Formula | C9H18ClNO |
Molecular Weight | 191.7 g/mol |
IUPAC Name | 2-(oxan-3-yl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C9H17NO.ClH/c1-4-9(10-5-1)8-3-2-6-11-7-8;/h8-10H,1-7H2;1H |
Standard InChI Key | UGRPMMNBQCZRRU-UHFFFAOYSA-N |
SMILES | C1CC(NC1)C2CCCOC2.Cl |
Canonical SMILES | C1CC(NC1)C2CCCOC2.Cl |
Introduction
Chemical Identity and Structural Properties
2-(Oxan-3-yl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring connected to a six-membered oxane ring at the 3-position, with the nitrogen protonated to form the hydrochloride salt. This structure creates a bicyclic compound with distinctive stereochemical properties and reactivity patterns.
Basic Identification
Property | Value |
---|---|
IUPAC Name | 2-(tetrahydro-2H-pyran-3-yl)pyrrolidine hydrochloride |
Synonyms | 2-(oxan-3-yl)pyrrolidine hydrochloride |
CAS Number | 1803607-48-8 |
Molecular Formula | C₉H₁₇NO·HCl |
Molecular Weight | 191.7 g/mol |
InChI | 1S/C9H17NO.ClH/c1-4-9(10-5-1)8-3-2-6-11-7-8;/h8-10H,1-7H2;1H |
InChI Key | UGRPMMNBQCZRRU-UHFFFAOYSA-N |
The compound features two connected heterocyclic rings with distinct nitrogen and oxygen heteroatoms, creating a unique structural scaffold with multiple functional sites for potential interactions .
Structural Characteristics
The structural arrangement of 2-(Oxan-3-yl)pyrrolidine hydrochloride provides several notable features:
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A secondary amine functionality (protonated in the hydrochloride form)
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A tetrahydropyran ring with an oxygen heteroatom
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A stereogenic center at the connection point between the two rings
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Multiple conformational possibilities due to the flexible ring systems
This structural complexity contributes to the compound's versatility in chemical reactions and potential biological activities .
Physical and Chemical Properties
The physical and chemical properties of 2-(Oxan-3-yl)pyrrolidine hydrochloride significantly influence its behavior in various environments and applications.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white |
Solubility | Soluble in water, methanol, and DMSO |
Melting Point | Not specifically reported |
Purity | Available at ≥95% purity for research purposes |
The compound's hydrochloride salt form enhances its solubility in polar solvents compared to the free base form, making it more suitable for various research applications .
Chemical Reactivity
2-(Oxan-3-yl)pyrrolidine hydrochloride exhibits several important chemical properties:
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The protonated nitrogen in the pyrrolidine ring functions as a potential hydrogen bond donor
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The oxygen in the oxane ring serves as a hydrogen bond acceptor
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The compound can participate in acid-base reactions, with the ability to be deprotonated to form the free base
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The stereocenter at the junction of the two rings introduces potential for stereoselective interactions
These properties make the compound valuable in various synthetic applications, particularly in medicinal chemistry .
Synthesis Methods
The synthesis of 2-(Oxan-3-yl)pyrrolidine hydrochloride can be approached through several pathways, each with specific advantages depending on the starting materials and desired stereochemical outcomes.
Conventional Synthetic Routes
Several potential synthetic routes could be employed to prepare 2-(Oxan-3-yl)pyrrolidine hydrochloride:
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Reductive amination approach: Starting from 3-formyloxane and pyrrolidine, followed by reduction and salt formation
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Coupling reactions: Using appropriate oxane and pyrrolidine derivatives with suitable coupling reagents
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Ring formation strategies: Building the pyrrolidine ring onto a functionalized oxane derivative
Advanced Synthetic Methodologies
Recent advances in synthetic methodologies have enabled more efficient routes to complex heterocyclic compounds like 2-(Oxan-3-yl)pyrrolidine hydrochloride:
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Iridium-catalyzed approaches: Reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition reactions can provide an efficient route to functionalized pyrrolidines, which could be adapted for the synthesis of oxane-linked derivatives .
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Base-promoted cyclization strategies: Using approaches similar to those employed for other heterocyclic systems, where base-catalyzed domino reactions enable the formation of multiple bonds in a single operation .
The selection of an appropriate synthetic route depends on factors such as available starting materials, desired stereochemical outcome, and scale of synthesis required .
Applications in Chemical Research
2-(Oxan-3-yl)pyrrolidine hydrochloride has several potential applications in chemical research due to its unique structural features.
Building Block in Organic Synthesis
The compound serves as a valuable building block in organic synthesis for several reasons:
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The bicyclic scaffold provides a rigid framework for constructing more complex molecules
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The nitrogen functionality allows for further derivatization through various reactions
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The stereocenter enables stereoselective transformations
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The oxane ring introduces additional functionality and potential for hydrogen bonding
As a building block, it can be utilized in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science .
Research Applications
In research settings, 2-(Oxan-3-yl)pyrrolidine hydrochloride offers several advantages:
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Model compound: It can serve as a model compound for studying heterocyclic chemistry and reaction mechanisms
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Template molecule: The bicyclic structure provides a useful template for the development of more complex bioactive compounds
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Scaffold for library synthesis: Its structure allows for systematic modification to create compound libraries for screening purposes
The compound is available commercially from suppliers such as Sigma-Aldrich and Enamine, facilitating its use in research applications .
Hazard Type | Classification | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear protective gloves (P280) |
Eye Irritation | H319 | Wear eye protection (P280) |
Respiratory Irritation | H335 | Avoid breathing dust/fumes (P261) |
The compound is classified with GHS07 pictogram (exclamation mark) and the signal word "Warning," indicating moderate hazards that require appropriate precautions .
Comparative Analysis with Related Compounds
Understanding how 2-(Oxan-3-yl)pyrrolidine hydrochloride relates to similar compounds provides valuable context for its potential applications and properties.
Comparison with Related Pyrrolidine Derivatives
Compound | Structural Difference | Notable Properties |
---|---|---|
2-(Oxan-3-yl)pyrrolidine hydrochloride | Base structure | Bicyclic heterocyclic compound with multiple functional sites |
2-(4,4-Difluorooxan-3-yl)pyrrolidine hydrochloride | Contains difluoro substituents | Enhanced metabolic stability, potentially altered hydrogen bonding properties |
3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride | Different connection point between rings | Different spatial arrangement of functional groups, altered reactivity |
(3R)-3-(Pyrrolidin-3-YL)oxazolidin-2-one HCl | Contains oxazolidinone instead of oxane | Different hydrogen bonding profile, potentially enhanced biological activity |
This comparison highlights the structural diversity within this class of compounds and how subtle modifications can influence their properties and potential applications .
Structure-Property Relationships
Several key structure-property relationships can be observed:
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Ring connection point: The position at which the pyrrolidine connects to the oxane ring significantly affects the compound's three-dimensional structure and reactivity
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Substituent effects: Introduction of functional groups (e.g., fluoro substituents) can dramatically alter the compound's electronic properties and metabolic stability
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Ring size variation: Changing the ring size from six-membered (oxane) to five-membered (e.g., oxazolidinone) affects the compound's conformational preferences and binding properties
Understanding these relationships is crucial for rational design of related compounds for specific applications .
Future Research Directions
The unique structural features of 2-(Oxan-3-yl)pyrrolidine hydrochloride suggest several promising avenues for future research.
Synthetic Methodology Development
Opportunities for advancing synthetic approaches include:
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Development of stereoselective methods for controlling the configuration at the ring junction
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Exploration of green chemistry approaches for more sustainable synthesis
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Investigation of catalytic methods for direct functionalization of the pyrrolidine or oxane rings
These methodological advances would enhance the accessibility and utility of the compound and related derivatives .
Biological Activity Screening
Potential biological activity screening could focus on:
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Evaluation as a scaffold for protease inhibitor development
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Assessment of potential activity against various enzyme targets
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Investigation of structure-activity relationships through systematic modification
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Exploration of potential applications in central nervous system disorders
These screening efforts could uncover novel applications for this structural class .
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